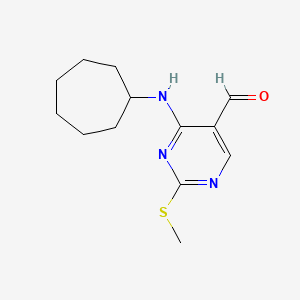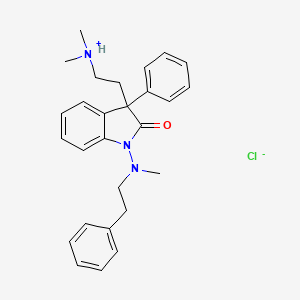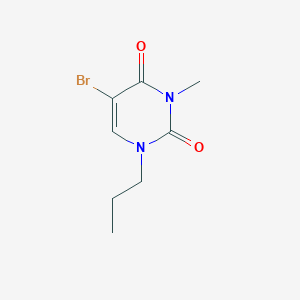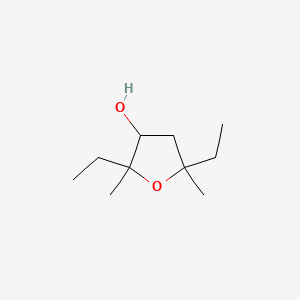
Carbamothioic acid, O-isopropyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
o-Isopropyl thiocarbamate is a chemical compound belonging to the class of thiocarbamates. Thiocarbamates are sulfur analogues of carbamates and are known for their diverse applications in various fields, including agriculture, medicine, and industry. o-Isopropyl thiocarbamate is particularly noted for its role as a flotation agent in the mining industry, where it is used to separate valuable minerals from ores.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: o-Isopropyl thiocarbamate can be synthesized through several methods. One common method involves the reaction of xanthate with an aliphatic amine in the presence of a catalyst. The reaction typically occurs at temperatures ranging from 60 to 90°C, and catalysts such as soluble palladium salt, nickel salt, or other rare metal salts are used .
Another method involves the esterification of xanthate with chlorohydrocarbon, followed by aminolysis with an aliphatic amine. This method requires temperatures between 25 and 70°C for esterification and 15 to 70°C for aminolysis .
Industrial Production Methods: In industrial settings, the xanthate esterification-aminolysis method is often preferred due to its higher yield and efficiency. the one-step catalytic method is simpler and easier to operate, though it has a lower yield and is less commonly used in industry .
Análisis De Reacciones Químicas
Types of Reactions: o-Isopropyl thiocarbamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It exists in two forms: thione form in acidic and neutral mediums and thiol form in alkaline mediums. These forms can interconvert depending on the pH of the medium .
Common Reagents and Conditions: Common reagents used in the reactions of o-Isopropyl thiocarbamate include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed: The major products formed from the reactions of o-Isopropyl thiocarbamate depend on the type of reaction. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions may produce various thiocarbamate derivatives .
Aplicaciones Científicas De Investigación
o-Isopropyl thiocarbamate has a wide range of applications in scientific research. In chemistry, it is used as a reagent in organic synthesis and as a flotation agent in the mining industry to separate valuable minerals from ores . In biology and medicine, thiocarbamates, including o-Isopropyl thiocarbamate, have been studied for their potential antifertility, antiviral, and pesticidal properties . Additionally, they are used as polymerization accelerators and selective flotation reagents .
Mecanismo De Acción
The mechanism of action of o-Isopropyl thiocarbamate involves its interaction with molecular targets and pathways. In the context of its use as a flotation agent, it adsorbs onto the surface of mineral particles, altering their hydrophobicity and facilitating their separation from the ore . The specific molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with various enzymes and proteins .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to o-Isopropyl thiocarbamate include other thiocarbamates such as o-ethyl-N-ethyl thiocarbamate, o-butyl-N-butyl thiocarbamate, and o-ethyl-N-propyl thiocarbamate . These compounds share similar chemical structures and properties but differ in their alkyl groups.
Uniqueness: o-Isopropyl thiocarbamate is unique in its specific alkyl group, which influences its chemical reactivity and applications. Compared to other thiocarbamates, it may exhibit different adsorption properties and efficacy as a flotation agent, making it particularly suitable for certain types of mineral ores .
Propiedades
Número CAS |
691-61-2 |
|---|---|
Fórmula molecular |
C4H9NOS |
Peso molecular |
119.19 g/mol |
Nombre IUPAC |
O-propan-2-yl carbamothioate |
InChI |
InChI=1S/C4H9NOS/c1-3(2)6-4(5)7/h3H,1-2H3,(H2,5,7) |
Clave InChI |
XOOVLDXDHKQPCR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[(E)-biphenyl-4-ylmethylidene]amino}-5-(2,4-dichlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12003608.png)

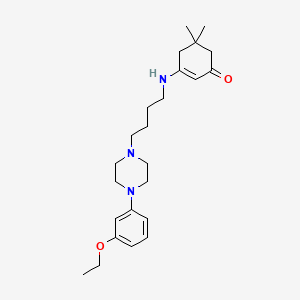
![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-4-fluorobenzohydrazide](/img/structure/B12003635.png)
![N'-[4-(Dimethylamino)phenyl]-N,N-diphenylurea](/img/structure/B12003644.png)
![N'-{(E)-[4-(diethylamino)phenyl]methylidene}-3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide](/img/structure/B12003656.png)


![2-[(4-methoxybenzoyl)amino]-N-(3-pyridinylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12003674.png)
![2-(acetyloxy)-4-[(Z)-(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B12003682.png)
